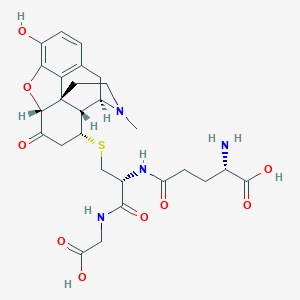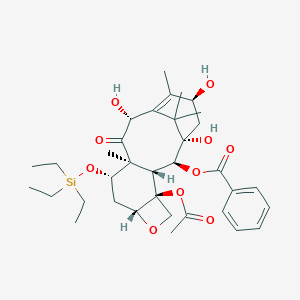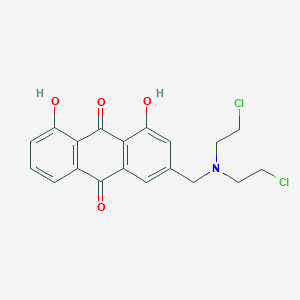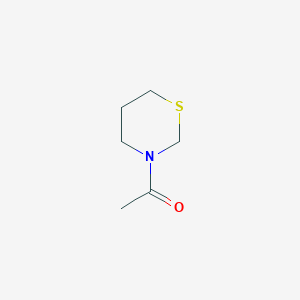
N-acetyltetrahydro-1,3-thiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyltetrahydro-1,3-thiazine (NATHT) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a derivative of tetrahydrothiophene and is known for its unique chemical structure and properties. NATHT has been extensively studied for its potential use in various scientific research applications, including medicinal chemistry, drug discovery, and pharmacology.
Wirkmechanismus
The mechanism of action of N-acetyltetrahydro-1,3-thiazine is not well understood, but it is believed to act as a modulator of various biological pathways. N-acetyltetrahydro-1,3-thiazine has been shown to interact with various proteins and enzymes in the body, which can lead to changes in cellular signaling and gene expression. These changes can ultimately lead to the therapeutic effects of N-acetyltetrahydro-1,3-thiazine.
Biochemische Und Physiologische Effekte
N-acetyltetrahydro-1,3-thiazine has been shown to have various biochemical and physiological effects in the body. For example, N-acetyltetrahydro-1,3-thiazine has been shown to have antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. N-acetyltetrahydro-1,3-thiazine has also been shown to have neuroprotective effects, which can help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-acetyltetrahydro-1,3-thiazine in lab experiments is its unique chemical structure, which allows for the synthesis of various derivatives with different properties. This makes N-acetyltetrahydro-1,3-thiazine a valuable starting material for drug discovery research. However, one of the limitations of using N-acetyltetrahydro-1,3-thiazine in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-acetyltetrahydro-1,3-thiazine. One potential area of research is the development of new derivatives of N-acetyltetrahydro-1,3-thiazine with improved properties for drug discovery research. Another potential area of research is the investigation of the potential therapeutic applications of N-acetyltetrahydro-1,3-thiazine in various disease states, including neurodegenerative diseases, cancer, and cardiovascular disease. Additionally, further research is needed to better understand the mechanism of action of N-acetyltetrahydro-1,3-thiazine and its effects on cellular signaling and gene expression.
Synthesemethoden
The synthesis of N-acetyltetrahydro-1,3-thiazine is a complex process that involves several steps. The most commonly used method for synthesizing N-acetyltetrahydro-1,3-thiazine is the reaction between tetrahydrothiophene and acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of N-acetyltetrahydro-1,3-thiazine, which can be further purified by various techniques such as chromatography.
Wissenschaftliche Forschungsanwendungen
N-acetyltetrahydro-1,3-thiazine has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of N-acetyltetrahydro-1,3-thiazine is in medicinal chemistry, where it is used as a starting material for the synthesis of various drugs. N-acetyltetrahydro-1,3-thiazine is also used in drug discovery research to identify new drug targets and to develop new drugs with improved efficacy and safety profiles.
Eigenschaften
CAS-Nummer |
118515-26-7 |
|---|---|
Produktname |
N-acetyltetrahydro-1,3-thiazine |
Molekularformel |
C6H11NOS |
Molekulargewicht |
145.23 g/mol |
IUPAC-Name |
1-(1,3-thiazinan-3-yl)ethanone |
InChI |
InChI=1S/C6H11NOS/c1-6(8)7-3-2-4-9-5-7/h2-5H2,1H3 |
InChI-Schlüssel |
CMYIVEGIWYRBNF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCSC1 |
Kanonische SMILES |
CC(=O)N1CCCSC1 |
Synonyme |
2H-1,3-Thiazine, 3-acetyltetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



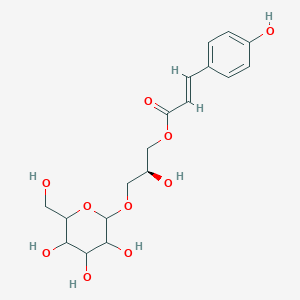
![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)
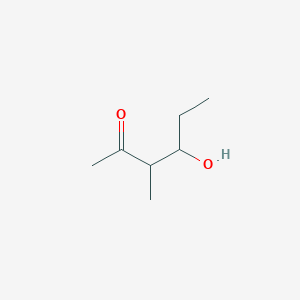
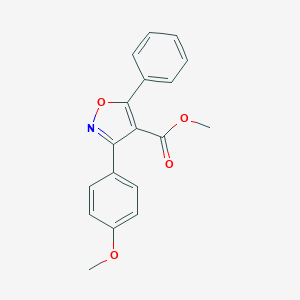
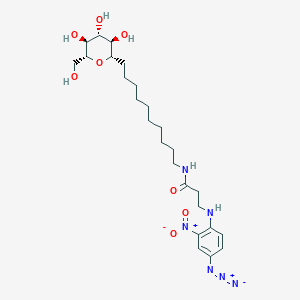
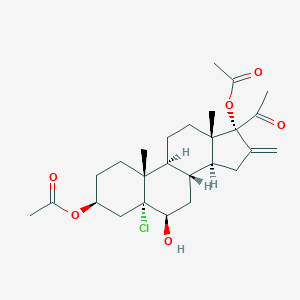
![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)
